molecular formula C19H14N2O B10851189 N-(biphenyl-3-yl)benzo[d]isoxazol-3-amine

N-(biphenyl-3-yl)benzo[d]isoxazol-3-amine

Cat. No.: B10851189
M. Wt: 286.3 g/mol
InChI Key: RPYFHXRGVNEECB-UHFFFAOYSA-N
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Description

N-(biphenyl-3-yl)benzo[d]isoxazol-3-amine is a compound that belongs to the class of benzo[d]isoxazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a biphenyl group attached to a benzo[d]isoxazole scaffold, which contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another approach includes the use of metal-free synthetic routes, which employ eco-friendly strategies to synthesize isoxazoles .

Industrial Production Methods

Industrial production of N-(biphenyl-3-yl)benzo[d]isoxazol-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(biphenyl-3-yl)benzo[d]isoxazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of N-(biphenyl-3-yl)benzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of bromodomain-containing proteins, which play a role in gene transcription and chromatin remodeling . This inhibition can lead to changes in gene expression and cellular function, contributing to its therapeutic effects.

Comparison with Similar Compounds

N-(biphenyl-3-yl)benzo[d]isoxazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

N-(3-phenylphenyl)-1,2-benzoxazol-3-amine

InChI

InChI=1S/C19H14N2O/c1-2-7-14(8-3-1)15-9-6-10-16(13-15)20-19-17-11-4-5-12-18(17)22-21-19/h1-13H,(H,20,21)

InChI Key

RPYFHXRGVNEECB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=NOC4=CC=CC=C43

Origin of Product

United States

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